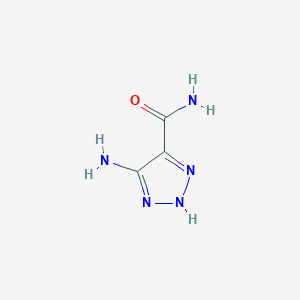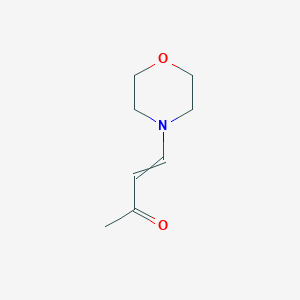
4-氨基-1H-1,2,3-三唑-5-甲酰胺
描述
4-amino-1H-1,2,3-triazole-5-carboxamide is a useful research compound. Its molecular formula is C3H5N5O and its molecular weight is 127.11 g/mol. The purity is usually 95%.
The exact mass of the compound 4-amino-1H-1,2,3-triazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14765. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-amino-1H-1,2,3-triazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-1H-1,2,3-triazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
1,2,3-三唑的核心结构,4-氨基-1H-1,2,3-三唑-5-甲酰胺属于此类结构,在众多药物化合物中普遍存在。 其与酰胺键的相似性使其成为药物设计中宝贵的支架,通常导致具有高化学稳定性和生物活性的化合物 。例如,它存在于鲁非酰胺(抗惊厥药)和替唑巴坦(β-内酰胺类抗生素)等药物中。
有机合成
在有机化学中,三唑环用作通用的中间体。 点击化学方法,通常采用铜(I)催化的叠氮化物-炔烃环加成反应,是合成1,2,3-三唑的一种常用方法 。这种方法可以用来制备多种有机化合物,包括4-氨基-1H-1,2,3-三唑-5-甲酰胺。
高分子化学
三唑由于其能够充当聚合物链之间的连接单元,从而增强材料的稳定性和耐用性,因此在高分子化学中具有应用。 三唑环可以提高聚合物的耐热性和耐化学性,使其适用于高性能材料 .
超分子化学
三唑的氢键能力和强偶极矩使其成为构建超分子组装体的极佳候选者。 这些组装体在开发新材料和传感器方面具有潜在应用 .
化学生物学
在化学生物学中,三唑可用于生物偶联,将生物分子连接在一起,用于各种目的,包括靶向药物递送和诊断成像 .
荧光成像
三唑环可以被整合到荧光探针中,荧光探针在成像技术中用于可视化生物过程。 此应用在医疗诊断和研究中特别有用 .
抗菌剂
最近的研究表明,三唑衍生物具有抗菌活性。 像4-氨基-1H-1,2,3-三唑-5-甲酰胺这样的化合物可以被合成并针对各种微生物菌株进行测试,显示出中等至优异的活性 .
含能材料
由于三唑的高氮含量,它们也被用于含能材料领域。 它们可用于合成推进剂、炸药和烟火,在这些领域,稳定性和能量含量至关重要 .
未来方向
The future directions for the study of 4-amino-1H-1,2,3-triazole-5-carboxamide could involve further optimization of the compound for potential therapeutic applications. For instance, one study discusses the need for new safer treatments for Chagas’ disease and the potential of 4-amino-1H-1,2,3-triazole-5-carboxamide in this regard . Another study suggests that the structure-activity relationships of 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide represent an important step toward producing drugs that inhibit the SOS response .
作用机制
Target of Action
The primary target of 4-amino-1H-1,2,3-triazole-5-carboxamide is the bacterial DNA damage (SOS) response system . This system is regulated by two key proteins, LexA and RecA . Inactivating these regulatory proteins can sensitize bacteria to antibiotics and slow the appearance of resistance .
Mode of Action
4-Amino-1H-1,2,3-triazole-5-carboxamide inhibits the RecA-mediated auto-proteolysis of Escherichia coli LexA, the reaction that initiates the SOS response . This compound has been identified as a potent inhibitor of this process, effectively disarming the bacterial SOS response .
Biochemical Pathways
The SOS response is a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced . By inhibiting the initiation of this response, 4-amino-1H-1,2,3-triazole-5-carboxamide can prevent the expression of genes involved in DNA repair and mutagenesis .
Pharmacokinetics
The compound’s nitrogen-rich structure and extensive hydrogen bonding interactions contribute to its high density, insensitivity, and thermal stability .
Result of Action
The inhibition of the SOS response by 4-amino-1H-1,2,3-triazole-5-carboxamide can suppress the appearance of antibiotic resistance . This makes it a promising candidate for the development of drugs that inhibit SOS activation to repress mechanisms enabling resistance (DISARMERs) .
Action Environment
The action of 4-amino-1H-1,2,3-triazole-5-carboxamide can be influenced by environmental factors. For instance, its cationic form can decrease sensitivity and elevate the nitrogen content of target salts effectively . Some of these salts exhibit good thermal stability (up to 407 °C) and reasonable impact sensitivities .
生化分析
Biochemical Properties
4-amino-1H-1,2,3-triazole-5-carboxamide plays a crucial role in biochemical reactions, particularly in enzyme inhibition. It interacts with several enzymes, including tyrosinase, which is involved in melanin biosynthesis. The compound acts as a non-competitive inhibitor of tyrosinase, binding to the enzyme and preventing its activity without directly competing with the substrate
Cellular Effects
The effects of 4-amino-1H-1,2,3-triazole-5-carboxamide on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . Additionally, 4-amino-1H-1,2,3-triazole-5-carboxamide affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-amino-1H-1,2,3-triazole-5-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. For instance, its interaction with tyrosinase involves binding to the enzyme’s active site, leading to enzyme inhibition . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-1H-1,2,3-triazole-5-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-amino-1H-1,2,3-triazole-5-carboxamide remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 4-amino-1H-1,2,3-triazole-5-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits enzyme activity and cell proliferation. At higher doses, it can cause adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular effects without causing significant toxicity.
Metabolic Pathways
4-amino-1H-1,2,3-triazole-5-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, its interaction with tyrosinase influences the melanin biosynthesis pathway, leading to changes in the production of melanin . Additionally, 4-amino-1H-1,2,3-triazole-5-carboxamide can modulate other metabolic pathways by interacting with key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of 4-amino-1H-1,2,3-triazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biochemical effects . The efficiency of transport and distribution can affect the compound’s overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 4-amino-1H-1,2,3-triazole-5-carboxamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production . The subcellular localization of 4-amino-1H-1,2,3-triazole-5-carboxamide can determine its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
5-amino-2H-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H3,4,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBSXULTGYFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963009 | |
| Record name | 5-Amino-1H-1,2,3-triazole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-07-8 | |
| Record name | Triazole-5-carboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1H-1,2,3-triazole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1H-1,2,3-triazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)










